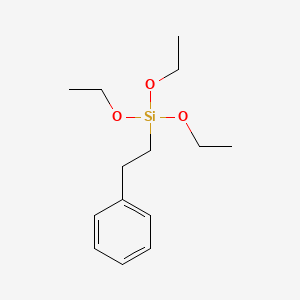

Phenethyltriethoxysilane

Beschreibung

Phenethyltriethoxysilane (CAS: N/A, molecular formula: C14H24O3Si) is an organosilane compound characterized by a phenethyl group (-CH2CH2C6H5) attached to a triethoxysilane moiety. It is synthesized via esterification of phenethyltrichlorosilane with ethyl orthoformate. This compound is primarily used in the preparation of aryl-substituted polysilsesquioxanes, which exhibit unique thermal and solubility properties due to their aromatic substituents. Applications include surface modification, adhesion promotion, and hybrid material synthesis.

Eigenschaften

CAS-Nummer |

13340-46-0 |

|---|---|

Molekularformel |

C14H24O3Si |

Molekulargewicht |

268.42 g/mol |

IUPAC-Name |

triethoxy(2-phenylethyl)silane |

InChI |

InChI=1S/C14H24O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |

InChI-Schlüssel |

VBSUMMHIJNZMRM-UHFFFAOYSA-N |

Kanonische SMILES |

CCO[Si](CCC1=CC=CC=C1)(OCC)OCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Differences

Key structural distinctions among trialkoxysilanes arise from their organic substituents and alkoxy groups (ethoxy vs. methoxy). Below is a comparative analysis of Phenethyltriethoxysilane with analogous compounds:

Table 1: Molecular Properties of Selected Trialkoxysilanes

Reactivity and Polymerization Behavior

- Instead, they produce oligomeric oils or resins.

- Catalyst Sensitivity : Reactions with NaOH proceed slower than with HCl, and phase separation occurs into polymer-rich and alcohol phases.

- Fluorinated Derivatives : Perfluorooctylethyl Triethoxysilane exhibits enhanced hydrophobicity and thermal stability due to its fluorinated chain, making it suitable for water-repellent coatings.

Table 2: Polymerization Outcomes Under Acidic Conditions

Thermal and Physical Properties

- Glass Transition Temperature (Tg) : Phenethyltriethoxysilane-derived polymers exhibit higher Tg (~120°C) compared to benzyl (~95°C) and phenyl (~80°C) derivatives due to steric hindrance from the phenethyl group.

- Solubility: Phenethyltriethoxysilane is less soluble in ethanol than benzyltriethoxysilane but more soluble than fluorinated analogs.

Application-Specific Performance

- Adhesion Promotion: Benzyltriethoxysilane is preferred for organic-inorganic hybrid materials due to its balance of reactivity and solubility.

- Thermal Stability : Fluorinated silanes (e.g., Perfluorooctylethyl Triethoxysilane) outperform aromatic silanes in high-temperature applications.

- Biocompatibility : Methacrylate-functionalized silanes (e.g., 3-(Trimethoxysilyl)propyl methacrylate) are used in dental composites and biomedical coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.